2-Oxabicyclo[3.2.0]hepta-3,6-diene
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Overview
Description
2-Oxabicyclo[320]hepta-3,6-diene is an organic compound with the molecular formula C6H6O It is a bicyclic ether, characterized by a unique structure that includes a seven-membered ring with an oxygen atom and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene can be synthesized through several methods. One common approach involves the partial hydrogenation of 3-oxabicyclo[3.2.0]hepta-1,4,6-triene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[32
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic ethers.
Substitution: The compound can participate in substitution reactions, where functional groups replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are often employed.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated bicyclic ethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Oxabicyclo[3.2.0]hepta-3,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.2.0]hepta-3,6-diene involves its reactivity with various molecular targets. The compound’s bicyclic structure and the presence of an oxygen atom make it a versatile intermediate in organic reactions. It can participate in cycloaddition reactions, forming new ring structures and interacting with different molecular pathways .
Comparison with Similar Compounds
Bicyclo[3.2.0]hept-6-ene: Similar in structure but lacks the oxygen atom.
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Contains additional functional groups, making it more reactive in certain conditions.
Uniqueness: 2-Oxabicyclo[32
Properties
CAS No. |
13920-54-2 |
---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.0]hepta-3,6-diene |
InChI |
InChI=1S/C6H6O/c1-2-6-5(1)3-4-7-6/h1-6H |
InChI Key |
QYLMHRXTFJNXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=CO2 |
Origin of Product |
United States |
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